Iron, tris(diethyldithiocarbamato)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

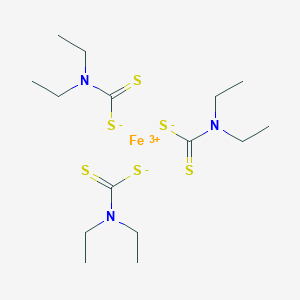

Iron, tris(diethyldithiocarbamato)-, also known as tris(diethyldithiocarbamato)iron, is a coordination complex of iron with diethyldithiocarbamate ligands. The compound has the chemical formula Fe(S₂CNEt₂)₃, where Et represents the ethyl group. It appears as a dark brown to black solid and is soluble in organic solvents . This compound is notable for its unique magnetic properties and its ability to undergo spin crossover, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Iron, tris(diethyldithiocarbamato)- is typically synthesized through salt metathesis reactions. One common method involves reacting iron(III) chloride with sodium diethyldithiocarbamate in an aqueous solution. The reaction proceeds as follows:

[ \text{FeCl}_3 + 3 \text{NaS}_2\text{CNEt}_2 \rightarrow \text{Fe(S}_2\text{CNEt}_2\text{)}_3 + 3 \text{NaCl} ]

The product is then isolated by filtration and purified by recrystallization from an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Analyse Des Réactions Chimiques

Reaction with Nitric Oxide (NO)

Iron tris(diethyldithiocarbamate) efficiently traps nitric oxide (NO) to form Fe(S₂CNEt₂)₂NO (Figure 1). This reaction involves the displacement of one dithiocarbamate ligand by NO, yielding a paramagnetic iron-nitrosyl complex . The process is utilized for detecting NO in biological and environmental systems due to its high sensitivity.

Key Data:

| Parameter | Value/Observation |

|---|---|

| Product Structure | Octahedral Fe(III)-NO adduct |

| Reaction Efficiency | Near-quantitative under mild conditions |

| Application | Chemical trapping of NO in aqueous/organic media |

Oxidation to Iron(IV) Derivatives

The strong electron-donating nature of dithiocarbamate ligands stabilizes higher oxidation states. Fe(S₂CNEt₂)₃ undergoes one-electron oxidation at mild potentials (~0.5 V vs. SCE) to form [Fe(S₂CNEt₂)₃]⁺ , an iron(IV) species . This redox behavior is critical in catalytic cycles and electron-transfer reactions.

Mechanism:

-

Electrochemical Oxidation:

FeIII(S2CNEt2)3−e−[FeIV(S2CNEt2)3]+ -

Stability: The oxidized species is isolable and characterized by EPR and X-ray crystallography .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals a two-step decomposition process :

Step 1: Partial ligand dissociation (150–250°C)

-

Weight loss (~15.6%) suggests partial release of one dithiocarbamate ligand.

-

Intermediate formation of a four-coordinate Fe-S complex.

Step 2: Final decomposition (>300°C)

-

Residual product: Iron sulfide (FeS) or mixed Fe-S phases.

| Temperature Range | Process | Product |

|---|---|---|

| 150–250°C | Ligand dissociation | Fe(S₂CNEt₂)₂ intermediate |

| >300°C | Sulfur elimination & Fe-S bond formation | FeS/FeₓSᵧ phases |

Spin Crossover (SCO) Behavior

The complex exhibits temperature-dependent spin crossover between high-spin (HS) and low-spin (LS) states :

-

Low-spin (LS): Observed at 79 K with Fe–S bond lengths of 231 pm .

-

High-spin (HS): Dominant at 297 K with Fe–S bonds elongating to 356 pm .

This SCO behavior modulates reactivity, as the HS state enhances ligand lability and susceptibility to redox changes .

Comparative Reactivity with Analogues

| Property | Fe(S₂CNEt₂)₃ | Fe(S₂CNMe₂)₃ (Ferbam) |

|---|---|---|

| NO Trapping Efficiency | High | Moderate |

| Thermal Stability | Decomposes >300°C | Decomposes ~200°C |

| Toxicity | Low | High (herbicidal use) |

Applications De Recherche Scientifique

Chemistry

- Reagent in Chemical Reactions : Iron, tris(diethyldithiocarbamato)- serves as a reagent in numerous chemical syntheses and as a precursor for other iron complexes.

- Oxidation and Reduction Studies : The compound can undergo oxidation to produce iron(IV) derivatives and can also participate in substitution reactions where the dithiocarbamate ligands may be replaced by other ligands .

Biology

- Nitric Oxide Detection : The compound's ability to trap nitric oxide makes it valuable for biological studies focused on nitric oxide signaling pathways. This reaction leads to the formation of Fe(dtc)₂NO, which is instrumental in detecting nitric oxide levels in biological systems .

- Cellular Effects : Research indicates that the interaction of this complex with biomolecules can influence cellular processes, particularly those related to nitric oxide signaling.

Medicine

- Anticancer Potential : Studies have explored the use of iron, tris(diethyldithiocarbamato)- as an anticancer agent. Its ability to inhibit proteasome activity has been linked to cancer cell suppression .

- Medical Imaging : The compound's properties allow for potential applications in medical imaging technologies, particularly through its interactions with biological markers.

Industry

- Bioremediation : The compound has shown promise in removing heavy metals from wastewater, positioning it as a potential bioremediation agent.

- Controlled Release Systems : In industrial applications, it is utilized in the production of microcapsules for controlled release mechanisms and in photodegradation processes of polymers.

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Reagent | Acts as a precursor for synthesizing other iron complexes |

| Biology | Nitric Oxide Detection | Forms Fe(dtc)₂NO for signaling studies |

| Medicine | Anticancer Agent | Inhibits proteasome activity leading to cancer cell suppression |

| Industry | Bioremediation | Removes heavy metals from wastewater |

Case Study 1: Anticancer Activity

Research indicated that iron, tris(diethyldithiocarbamato)- complexes demonstrated significant anticancer activity through proteasome inhibition. In vitro studies revealed increased levels of ubiquitinated proteins after treatment with these complexes, suggesting their potential as therapeutic agents against various cancers .

Case Study 2: Wastewater Treatment

A study highlighted the effectiveness of iron, tris(diethyldithiocarbamato)- in bioremediation efforts aimed at heavy metal removal from industrial wastewater. The compound's chelating properties facilitated the binding and subsequent extraction of toxic metals from contaminated water sources.

Mécanisme D'action

The mechanism of action of iron, tris(diethyldithiocarbamato)- involves its coordination with iron(III) and the unique properties of the diethyldithiocarbamate ligands. The compound exhibits spin crossover behavior, where it can switch between low-spin and high-spin states depending on temperature and other conditions . This property is crucial for its applications in magnetic and electronic devices. Additionally, its ability to react with nitric oxide is attributed to the strong donating properties of the dithiocarbamate ligands .

Comparaison Avec Des Composés Similaires

Iron, tris(diethyldithiocarbamato)- can be compared with other similar compounds, such as:

Iron, tris(dimethyldithiocarbamato)-: This compound has similar coordination but with dimethyl groups instead of diethyl groups.

Cobalt, tris(diethyldithiocarbamato)-: This compound has cobalt instead of iron and exhibits different magnetic properties.

Nickel, bis(diethyldithiocarbamato)-: This compound has nickel and two diethyldithiocarbamate ligands, showing different coordination and reactivity.

Iron, tris(diethyldithiocarbamato)- stands out due to its unique spin crossover behavior and its efficient reaction with nitric oxide, making it valuable in both scientific research and industrial applications .

Activité Biologique

Iron tris(diethyldithiocarbamate) (Fe(S2CNEt2)3) is a coordination complex of iron that has garnered attention for its diverse biological activities. This article delves into its synthesis, structural properties, and significant biological effects, particularly focusing on its potential applications in medicine and environmental science.

Synthesis and Structural Characteristics

Iron tris(diethyldithiocarbamate) is typically synthesized through salt metathesis reactions, resulting in an octahedral geometry characterized by idealized D3 symmetry. The complex exhibits unique magnetic properties due to spin crossover phenomena, which have been extensively studied since their initial observation in the 1930s. At low temperatures, the iron center exhibits a low-spin state, while at higher temperatures, it transitions to a high-spin state .

1. Antioxidant Properties

Dithiocarbamate complexes, including iron tris(diethyldithiocarbamate), are known for their ability to activate the Nrf2 pathway, which is crucial for regulating antioxidant responses in cells. Studies have shown that these complexes can induce the expression of various protective enzymes such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1, thereby enhancing cellular defense against oxidative stress .

2. Anticancer Activity

Research indicates that dithiocarbamate complexes possess significant anticancer properties. For instance, they have been explored as potential treatments for various cancers due to their ability to inhibit tumor cell proliferation and induce apoptosis. The mechanisms involve the modulation of signaling pathways related to cell survival and death .

3. Antimicrobial Effects

Iron tris(diethyldithiocarbamate) has demonstrated antimicrobial activity against a range of pathogens. This property is attributed to the complex's ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

4. Environmental Applications

The chelating ability of dithiocarbamates makes them effective in environmental remediation. Iron tris(diethyldithiocarbamate) has been used to remove heavy metals from wastewater, showcasing its potential as a bioremediation agent. Studies have reported over 90% removal efficiency for metals like zinc and lead from contaminated water sources .

Case Studies

Case Study 1: Antioxidant Mechanism Activation

A study investigated the effects of copper bis(diethyldithiocarbamate) (Cu10) on vascular endothelial cells, revealing that it activated Nrf2 without cytotoxic effects. This activation led to increased expression of antioxidant enzymes, demonstrating the potential of dithiocarbamate complexes in protecting against oxidative damage .

Case Study 2: Anticancer Efficacy

In vitro studies have shown that iron tris(diethyldithiocarbamate) can inhibit the growth of various cancer cell lines. The complex induced apoptosis through mitochondrial pathways and altered cell cycle progression, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 3: Heavy Metal Remediation

Research conducted by Ayalew et al. illustrated the effectiveness of modified dithiocarbamates in removing heavy metals from wastewater at low pH levels. The study highlighted the efficiency of iron tris(diethyldithiocarbamate) in achieving significant metal ion reduction in contaminated environments .

Data Summary Table

Propriétés

Numéro CAS |

13963-59-2 |

|---|---|

Formule moléculaire |

C15H30FeN3S6 |

Poids moléculaire |

500.7 g/mol |

Nom IUPAC |

N,N-diethylcarbamodithioate;iron(3+) |

InChI |

InChI=1S/3C5H11NS2.Fe/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |

Clé InChI |

WGPCJVLKOFIRMS-UHFFFAOYSA-K |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |

SMILES canonique |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |

Key on ui other cas no. |

13963-59-2 |

Origine du produit |

United States |

Q1: How does Iron(III) diethyldithiocarbamate interact with nitric oxide (NO) and what are the downstream effects?

A1: Iron(III) diethyldithiocarbamate demonstrates a notable interaction with nitric oxide (NO). Upon binding with NO, the compound undergoes a change in its electronic structure, leading to a distinct shift in its UV/Vis spectrum. This spectral shift, specifically a red shift in the Soret absorption band from 410 to 419 nm, is indicative of the complex formation between Iron(III) diethyldithiocarbamate and NO []. Additionally, this interaction can be observed through Electron Paramagnetic Resonance (EPR) spectroscopy, where a characteristic signal emerges upon NO binding []. Interestingly, the formed complex, Iron(III) diethyldithiocarbamate:NO, exhibits enhanced stability when entrapped within a sol-gel matrix compared to its stability in aqueous solutions []. This finding suggests the potential for utilizing Iron(III) diethyldithiocarbamate in NO sensing applications, particularly when integrated into a suitable matrix.

Q2: What is the molecular formula, weight, and available spectroscopic data for Iron(III) diethyldithiocarbamate?

A2: While the provided research excerpts don't explicitly state the molecular formula and weight of Iron(III) diethyldithiocarbamate, they offer valuable spectroscopic data. The research highlights a key spectral characteristic observed in UV/Vis spectroscopy: a band at 367 nm present in both Iron(III) diethyldithiocarbamate:NO solutions and when the complex is entrapped within a sol-gel matrix []. This spectral signature serves as a valuable tool for identifying and characterizing the compound, especially in its NO-bound form. Furthermore, the research emphasizes the application of EPR spectroscopy for investigating Iron(III) diethyldithiocarbamate. The observation of a distinct EPR signal, similar to that found in solutions of the compound at 77K, provides further evidence of complex formation with NO and offers insights into its electronic structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.